PEG3-O-CH2COOH

PROTAC SNIPER Bioconjugation

PEG3-O-CH2COOH (PROTAC Linker 8) is the validated monodisperse PEG3 linker for SNIPER(ER) synthesis, featuring orthogonal hydroxyl and carboxylic acid termini for precise, stepwise bioconjugation. Its defined triethylene glycol spacer is empirically optimized for ternary complex formation in IAP-recruiting PROTACs—deviation by even one ethylene glycol unit ablates degradation potency. High purity (≥95%) and extended solution stability (12 months at -80°C) ensure lot-to-lot consistency across multi-year programs. Ideal for PROTAC development, nanoparticle functionalization, and biosensor surface engineering.

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
CAS No. 51951-05-4
Cat. No. B3178352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG3-O-CH2COOH
CAS51951-05-4
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC(COCCOCCOCC(=O)O)O
InChIInChI=1S/C8H16O6/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h9H,1-7H2,(H,10,11)
InChIKeyNUAYEVLSVMOUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PEG3-O-CH2COOH (CAS 51951-05-4) for PROTAC SNIPER Synthesis: A Procurement-Focused Baseline


PEG3-O-CH2COOH (CAS 51951-05-4), also designated as PROTAC Linker 8, is a monodisperse, bifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid (-COOH) separated by a triethylene glycol spacer (PEG3) . This compound serves as a critical linker component in the synthesis of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), a class of PROTACs that recruit inhibitor of apoptosis proteins (IAPs) to induce targeted protein degradation . Its discrete PEG3 chain provides defined spatial separation and aqueous solubility, while the orthogonal hydroxyl and carboxylic acid functionalities enable controlled, sequential conjugation of target-protein ligands and E3 ligase-recruiting moieties .

PEG3-O-CH2COOH: Why Generic Substitution with Alternative PEG Linkers Undermines SNIPER Performance


While a broad array of PEG-based linkers are commercially available for bioconjugation, the specific properties of PEG3-O-CH2COOH—namely its precise chain length of three ethylene oxide units, defined monodispersity, and orthogonal terminal hydroxyl and carboxylic acid functionalities—are not interchangeable with other PEG variants . Empirical evidence from PROTAC development demonstrates that linker length directly dictates ternary complex formation efficiency and degradation potency; a deviation as small as one ethylene glycol unit can ablate target engagement [1]. Substituting PEG3-O-CH2COOH with, for example, a PEG2 analog (shorter linker) or a PEG4 analog (longer linker) introduces unpredictable changes in the spatial orientation of the E3 ligase and target protein, potentially compromising the formation of the productive ternary complex required for ubiquitination [2]. Furthermore, the use of polydisperse PEG mixtures in place of a monodisperse PEG3 chain introduces heterogeneity that complicates analytical characterization and regulatory compliance. The following quantitative evidence delineates the specific, measurable advantages of PEG3-O-CH2COOH that support its prioritization in procurement decisions for SNIPER and related PROTAC applications.

PEG3-O-CH2COOH (CAS 51951-05-4) Procurement Guide: Quantitative Evidence for Differentiated Linker Performance


Purity Benchmarking: PEG3-O-CH2COOH Attains Higher Assayed Purity than Common PEG Linker Alternatives

PEG3-O-CH2COOH is commercially available with certified purities up to 99.90% as determined by HPLC analysis, whereas analogous PEG linkers such as m-PEG3-COOH are typically offered at a lower purity grade of 98% . This purity differential is critical for PROTAC applications where impurities can interfere with ternary complex formation or introduce unwanted off-target protein degradation [1].

PROTAC SNIPER Bioconjugation

Solubility Profile: PEG3-O-CH2COOH Demonstrates Quantitative Solubility Advantage in Aqueous DMSO Formulations

PEG3-O-CH2COOH exhibits a defined solubility of 10 mM in DMSO, which is a standard vehicle for in vitro and in vivo PROTAC experiments [1]. In contrast, the analogous bifunctional linker CH2COOH-PEG3-CH2COOH (a diacid PEG3 derivative) demonstrates significantly lower aqueous solubility, requiring specialized formulation techniques such as sonication and heating to 37°C for dissolution [2]. The superior solubility profile of PEG3-O-CH2COOH facilitates straightforward preparation of stock solutions for biological assays without the need for additional formulation additives that could confound results .

PROTAC Drug Formulation In Vivo Studies

Storage Stability: PEG3-O-CH2COOH Offers Quantitatively Defined Long-Term Stability for Procurement Planning

PEG3-O-CH2COOH demonstrates defined long-term stability when stored as a lyophilized powder at -20°C, retaining full biological activity for up to 36 months (3 years) [1]. This stability profile is quantitatively superior to that of many other PEG linkers, which are typically specified for shorter storage durations (e.g., 12–24 months) or require more stringent conditions . Additionally, PEG3-O-CH2COOH solutions prepared in anhydrous DMSO remain stable for up to 12 months when stored at -80°C, a storage duration that exceeds the typical 3–6 month recommendation for many PROTAC linker stock solutions [2].

PROTAC Compound Management Long-term Storage

Functional Orthogonality: PEG3-O-CH2COOH Enables Sequential Conjugation with Quantifiable Reaction Efficiency

PEG3-O-CH2COOH possesses orthogonal hydroxyl (-OH) and carboxylic acid (-COOH) functionalities that enable sequential, chemoselective conjugation without the need for intermediate protection/deprotection steps . The carboxylic acid moiety can be activated with EDC/NHS to react with primary amines (e.g., lysine residues on proteins or amino-functionalized ligands), achieving conjugation efficiencies typically >90% under optimized conditions [1]. In contrast, symmetric linkers such as CH2COOH-PEG3-CH2COOH (bis-carboxylic acid) or HO-PEG3-OH (diol) require additional protection strategies to prevent cross-linking or homodimerization, which reduces overall synthetic yield and introduces purification challenges [2].

PROTAC Bioconjugation Click Chemistry

PEG3-O-CH2COOH (CAS 51951-05-4) Procurement: Optimized Application Scenarios Derived from Quantitative Evidence


Synthesis of SNIPER(ER)s for Targeted Estrogen Receptor Degradation

PEG3-O-CH2COOH is the validated linker of choice for constructing SNIPER(ER)s, a class of PROTACs that recruit IAP E3 ligases to degrade estrogen receptor alpha (ERα) . The defined PEG3 spacer length of this compound has been empirically shown to provide the optimal distance between the ERα ligand and the IAP-binding moiety for productive ternary complex formation [1]. Its high purity (up to 99.90%) and orthogonal -OH/-COOH functionalities ensure consistent, high-yield synthesis of SNIPER(ER) constructs, which is critical for generating reliable structure-activity relationship (SAR) data in drug discovery programs .

Preparation of Stable PROTAC Stock Solutions for Long-Term In Vitro and In Vivo Studies

The quantitative solubility (10 mM in DMSO) and extended solution stability (12 months at -80°C) of PEG3-O-CH2COOH make it an ideal candidate for preparing master stock solutions that support multi-year PROTAC research programs . This stability profile minimizes the need for repeated synthesis or re-ordering of linker material, thereby reducing procurement costs and ensuring lot-to-lot consistency across long-term biological experiments [1]. The defined DMSO solubility also facilitates the preparation of dosing solutions for in vivo efficacy studies without the use of potentially confounding co-solvents .

Bioconjugation of Hydrophobic Payloads to Improve Aqueous Solubility

The hydrophilic PEG3 spacer of PEG3-O-CH2COOH confers enhanced aqueous solubility to conjugated hydrophobic small molecules or peptides . This property is quantitatively supported by the compound's defined DMSO solubility (10 mM) and its broad solubility in water and organic solvents (DCM, DMF) [1]. When conjugated via its carboxylic acid or hydroxyl handle, PEG3-O-CH2COOH can significantly improve the solubility profile of poorly water-soluble ligands, thereby facilitating their use in biochemical and cell-based assays where precipitation would otherwise confound results .

Controlled Surface Functionalization of Nanoparticles and Biosensors

The orthogonal hydroxyl and carboxylic acid groups of PEG3-O-CH2COOH enable precise, stepwise functionalization of nanoparticle surfaces or biosensor platforms . The -COOH moiety can be used for covalent attachment to amine-functionalized surfaces (e.g., through EDC/NHS chemistry), while the free -OH group remains available for subsequent conjugation of targeting ligands, fluorescent dyes, or other functional payloads [1]. The defined PEG3 spacer minimizes non-specific protein adsorption while maintaining sufficient proximity for efficient energy transfer or binding events, a property supported by the known anti-fouling characteristics of PEG-based linkers in surface chemistry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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